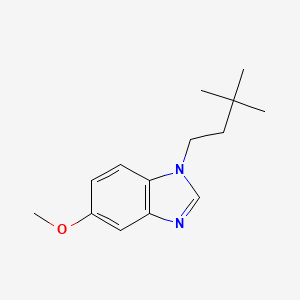
1-(3,3-Dimethylbutyl)-5-methoxy-1h-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3-Dimethylbutyl)-5-methoxy-1h-benzimidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences. The unique structure of this compound makes it a compound of interest for various scientific research applications.
Métodos De Preparación
The synthesis of 1-(3,3-Dimethylbutyl)-5-methoxy-1h-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-dimethylbutylamine and 5-methoxy-1h-benzimidazole.
Reaction Conditions: The reaction involves the alkylation of 5-methoxy-1h-benzimidazole with 3,3-dimethylbutylamine under basic conditions. Common bases used include sodium hydride or potassium carbonate.
Industrial Production: For large-scale production, the reaction can be carried out in a continuous flow reactor to ensure consistent product quality and yield. The reaction mixture is typically heated to 80-100°C and stirred for several hours to complete the reaction.
Análisis De Reacciones Químicas
1-(3,3-Dimethylbutyl)-5-methoxy-1h-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction may produce benzimidazole alcohols.
Aplicaciones Científicas De Investigación
1-(3,3-Dimethylbutyl)-5-methoxy-1h-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(3,3-Dimethylbutyl)-5-methoxy-1h-benzimidazole involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways. For example, it may inhibit enzymes like topoisomerases, which are crucial for DNA replication in cancer cells.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt the replication process, leading to cell death. This makes it a potential candidate for anti-cancer therapies.
Comparación Con Compuestos Similares
1-(3,3-Dimethylbutyl)-5-methoxy-1h-benzimidazole can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea and 1-Methoxy-3,3-dimethylbutane share structural similarities.
Uniqueness: The presence of the 5-methoxy group and the specific substitution pattern on the benzimidazole ring confer unique chemical and biological properties to this compound, distinguishing it from other compounds in the same family.
Propiedades
Número CAS |
824427-49-8 |
|---|---|
Fórmula molecular |
C14H20N2O |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
1-(3,3-dimethylbutyl)-5-methoxybenzimidazole |
InChI |
InChI=1S/C14H20N2O/c1-14(2,3)7-8-16-10-15-12-9-11(17-4)5-6-13(12)16/h5-6,9-10H,7-8H2,1-4H3 |
Clave InChI |
JPMZTFGXCRQUOV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCN1C=NC2=C1C=CC(=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


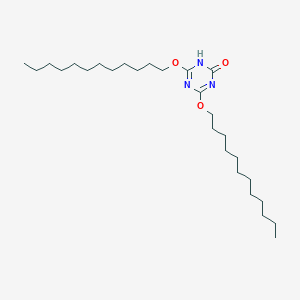
![2-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole](/img/structure/B14208980.png)
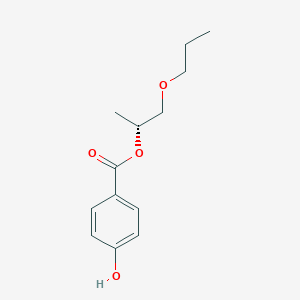
![Ethyl 5-amino-2-[(prop-2-yn-1-yl)sulfanyl]-1,3-thiazole-4-carboxylate](/img/structure/B14208986.png)
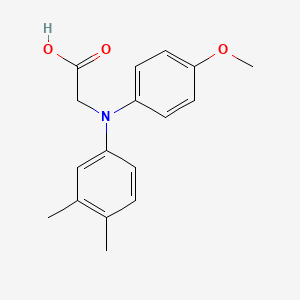
![2-amino-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B14208994.png)
![2-{[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14209003.png)
![[(8-Bromo-6,11-dihydro-5H-benzo[a]carbazol-3-yl)oxy]acetic acid](/img/structure/B14209004.png)
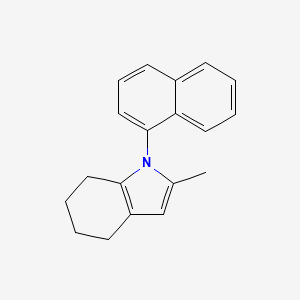
![Pyrrolidine, 1-[2-fluoro-4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14209011.png)
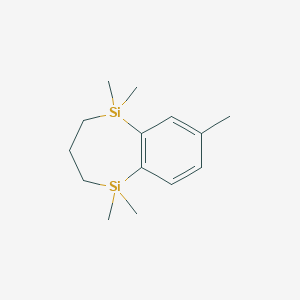
![5-[2-(4-Ethylphenyl)ethenyl]benzene-1,3-diol](/img/structure/B14209035.png)
![N~1~-[(10S)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl]-N~1~,N~2~,N~2~-trimethylethanediamide](/img/structure/B14209051.png)
![2-[2-(2-Bromophenyl)ethyl]-2-chlorocyclohexan-1-one](/img/structure/B14209056.png)
